3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H11N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, affecting cellular processes like proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 3-Methylimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position and the carboxylic acid group at the 6-position provides unique properties that can be exploited in various applications .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2,6,9H,3-4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKBRYZJVQASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CC(NC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472797 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144888-66-4 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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